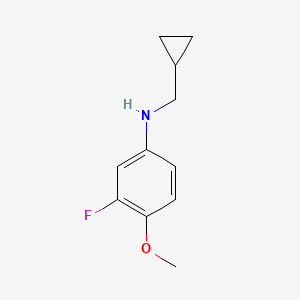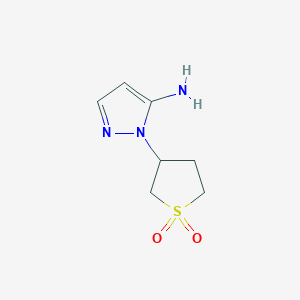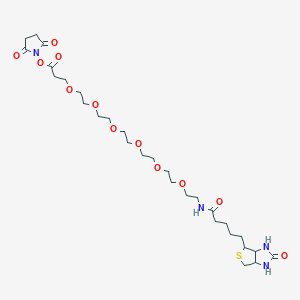![molecular formula C18H26N4O5S B12316501 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)
2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Des-Tyr1)-Met-Enkephalin is a tetrapeptide derived from the enkephalin family of peptides. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. (Des-Tyr1)-Met-Enkephalin, specifically, is a degradation product of enkephalins and is known for its unique biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Des-Tyr1)-Met-Enkephalin involves the sequential coupling of amino acids. The typical synthetic route includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Solution-phase synthesis: This method involves the coupling of amino acids in solution, followed by purification steps.
Industrial Production Methods: Industrial production of (Des-Tyr1)-Met-Enkephalin typically employs automated peptide synthesizers that utilize SPPS. The process involves:
Activation of carboxyl groups: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reactions: Facilitated by coupling agents such as hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Deprotection and cleavage: Using trifluoroacetic acid (TFA) to remove protecting groups and release the peptide from the resin.
Analyse Chemischer Reaktionen
Types of Reactions: (Des-Tyr1)-Met-Enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like DCC or HBTU.
Major Products:
Oxidation products: Methionine sulfoxide and methionine sulfone.
Reduction products: Reduced peptide with free thiol groups.
Substitution products: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(Des-Tyr1)-Met-Enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Explored for potential therapeutic applications in treating pain and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Wirkmechanismus
(Des-Tyr1)-Met-Enkephalin exerts its effects by interacting with opioid receptors in the central nervous system. The primary molecular targets are the delta and mu opioid receptors. Upon binding to these receptors, (Des-Tyr1)-Met-Enkephalin activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain .
Vergleich Mit ähnlichen Verbindungen
Met-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leu-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Beta-Endorphin: A longer peptide with potent analgesic properties.
Comparison:
(Des-Tyr1)-Met-Enkephalin vs. Met-Enkephalin: (Des-Tyr1)-Met-Enkephalin lacks the N-terminal tyrosine residue, which alters its binding affinity and activity at opioid receptors.
(Des-Tyr1)-Met-Enkephalin vs. Leu-Enkephalin: Both are enkephalin derivatives, but the substitution of methionine with leucine in Leu-Enkephalin changes its receptor selectivity and potency.
(Des-Tyr1)-Met-Enkephalin vs. Beta-Endorphin: Beta-Endorphin is a much longer peptide with higher potency and a broader range of biological activities
Eigenschaften
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
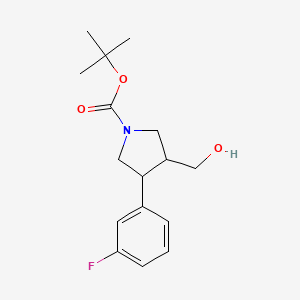
![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)


![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
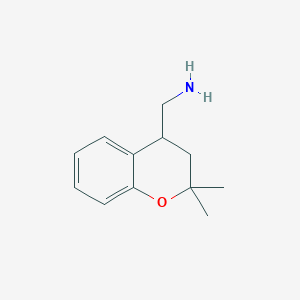
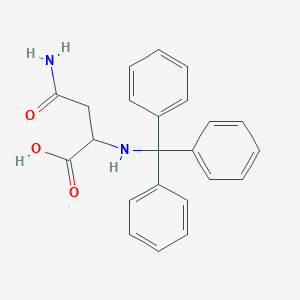
methyl)pyrrolidine](/img/structure/B12316470.png)
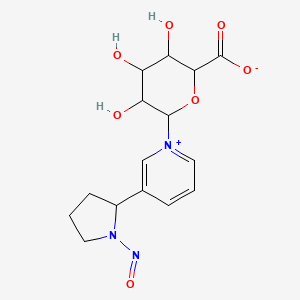
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)
